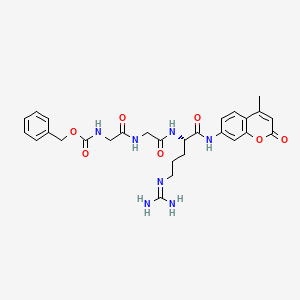

Z-Gly-Gly-Arg-AMC

Description

Properties

Molecular Formula |

C28H33N7O7 |

|---|---|

Molecular Weight |

579.6 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31)/t21-/m0/s1 |

InChI Key |

SXTGIAYWYXVNLT-NRFANRHFSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Z-Gly-Gly-Arg-AMC: Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the fluorogenic substrate Z-Gly-Gly-Arg-AMC, tailored for researchers, scientists, and drug development professionals. This document details experimental methodologies and explores the pertinent biological pathways associated with its enzymatic targets.

Core Chemical Properties and Structure

Z-Gly-Gly-Arg-AMC, also known as Z-GGR-AMC, is a synthetic peptide substrate widely utilized for the sensitive detection of various serine proteases. The molecule consists of a tripeptide sequence (Gly-Gly-Arg) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group. Its hydrochloride (HCl) salt form is also commonly used to enhance aqueous solubility.

Quantitative Data Summary

The key chemical and physical properties of Z-Gly-Gly-Arg-AMC and its hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | Z-Gly-Gly-Arg-AMC (Free Base) | Z-Gly-Gly-Arg-AMC HCl |

| Molecular Formula | C₂₈H₃₃N₇O₇ | C₂₈H₃₄ClN₇O₇ |

| Molecular Weight | 579.6 g/mol | 616.1 g/mol |

| CAS Number | 66216-78-2 | 102601-58-1 |

| Purity | Typically ≥95% by HPLC | Typically >99% |

| Appearance | White to off-white solid | White solid |

| Solubility | Soluble in Water | Highly soluble in water |

| Storage Conditions | Store at -20°C, desiccated | Store at -20°C, protected from moisture. |

| Fluorescence | Excitation: 360-380 nm, Emission: 440-460 nm (for cleaved AMC) | Excitation: 360-380 nm, Emission: 440-460 nm (for cleaved AMC) |

Chemical Structure

The chemical structure of Z-Gly-Gly-Arg-AMC is defined by the sequence of its constituent amino acids and the attached protective and fluorogenic groups.

Canonical SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)--INVALID-LINK--N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3[1]

The structure is composed of:

-

Benzyloxycarbonyl (Z) group: An N-terminal protecting group.

-

Gly-Gly-Arg tripeptide: The recognition sequence for the target proteases.

-

7-amino-4-methylcoumarin (AMC): A fluorogenic leaving group that fluoresces upon cleavage from the peptide.

Enzymatic Cleavage and Signaling Pathways

Z-Gly-Gly-Arg-AMC is a substrate for several trypsin-like serine proteases, most notably thrombin, urokinase, and trypsin itself.[1][2] The enzymatic activity of these proteases on the substrate leads to the hydrolysis of the amide bond between the arginine residue and the AMC moiety. This cleavage event liberates the highly fluorescent AMC, allowing for the quantitative measurement of enzyme activity.

Enzymatic cleavage of Z-Gly-Gly-Arg-AMC.

The Coagulation Cascade and Thrombin

A primary application of Z-Gly-Gly-Arg-AMC is in the study of thrombin activity within the coagulation cascade. Thrombin (Factor IIa) is a critical enzyme that catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. The generation of thrombin is the culmination of a series of enzymatic reactions involving various clotting factors.

The Coagulation Cascade leading to Thrombin generation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing Z-Gly-Gly-Arg-AMC.

General Experimental Workflow for Fluorometric Enzyme Assays

The fundamental workflow for measuring protease activity using Z-Gly-Gly-Arg-AMC involves the preparation of reagents, incubation, and fluorescence detection.

General workflow for a fluorometric enzyme assay.

Detailed Protocol: Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)

This protocol is adapted from the widely used Calibrated Automated Thrombogram (CAT) method for measuring thrombin generation in platelet-poor plasma (PPP).

Materials:

-

Platelet-Poor Plasma (PPP) sample

-

Z-Gly-Gly-Arg-AMC substrate solution (e.g., 2.5 mM in DMSO)

-

Thrombin calibrator (a fixed concentration of active thrombin-α2-macroglobulin complex)

-

Trigger solution (e.g., containing tissue factor and phospholipids)

-

Assay buffer (e.g., HEPES or Tris-buffered saline with CaCl₂)

-

96-well black microplate

-

Fluorometric plate reader with temperature control (37°C) and appropriate filters (Ex: ~390 nm, Em: ~460 nm)

Procedure:

-

Preparation: Thaw all reagents and plasma samples at 37°C.

-

Plate Setup:

-

Pipette 80 µL of PPP into the sample wells.

-

Pipette 80 µL of PPP into the calibrator wells.

-

-

Addition of Calibrator and Trigger:

-

Add 20 µL of thrombin calibrator to the calibrator wells.

-

Add 20 µL of trigger solution to the sample wells.

-

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiation of Reaction:

-

Dispense 20 µL of a pre-warmed mixture of Z-Gly-Gly-Arg-AMC and CaCl₂ into all wells simultaneously to start the reaction.

-

-

Fluorescence Reading: Immediately place the plate in the fluorometer and begin reading the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes).

-

Data Analysis:

-

The fluorescence signal from the calibrator wells is used to convert the fluorescence units from the sample wells into thrombin concentration (nM).

-

A thrombin generation curve (thrombogram) is generated, from which key parameters can be derived, including Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.

-

Representative Protocol: Urokinase Activity Assay

This protocol is a representative method for measuring urokinase activity using a fluorogenic substrate like Z-Gly-Gly-Arg-AMC, based on commercially available assay kits.

Materials:

-

Urokinase-containing sample (e.g., cell lysate, purified enzyme)

-

Urokinase Assay Buffer (a Tris or HEPES-based buffer, pH 7.5-8.5)

-

Z-Gly-Gly-Arg-AMC substrate (e.g., 1 mM stock solution)

-

Urokinase standard for calibration curve

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Standard Curve Preparation: Prepare a dilution series of the urokinase standard in Assay Buffer.

-

Sample Preparation: Dilute samples as needed in Assay Buffer.

-

Plate Setup: Add 50 µL of the standards and samples to the wells of the microplate.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing Assay Buffer and the Z-Gly-Gly-Arg-AMC substrate. The final substrate concentration is typically in the range of 50-200 µM.

-

Initiation of Reaction: Add 50 µL of the reaction mix to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C (Ex: ~350-380 nm, Em: ~440-460 nm).

-

Data Analysis: Calculate the rate of change in fluorescence for each well. Use the standard curve to determine the urokinase activity in the samples.

Representative Protocol: Trypsin Activity Assay

This is a general protocol for determining trypsin activity using Z-Gly-Gly-Arg-AMC.

Materials:

-

Trypsin-containing sample

-

Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

Z-Gly-Gly-Arg-AMC substrate (e.g., 1 mM stock solution)

-

Trypsin standard for calibration

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of trypsin standard and samples in the Assay Buffer.

-

Plate Setup: Add 50 µL of standards and samples to the wells.

-

Substrate Addition: Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer. Add 50 µL of this solution to each well to initiate the reaction. Final substrate concentrations often range from 50-200 µM.

-

Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and measure the fluorescence kinetically (Ex: ~360-380 nm, Em: ~440-460 nm).

-

Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Relate the activity of the samples to the trypsin standard curve.

Conclusion

Z-Gly-Gly-Arg-AMC is a versatile and sensitive fluorogenic substrate that is indispensable for the study of trypsin-like serine proteases. Its well-defined chemical properties and structure, coupled with its applicability in robust and reproducible experimental protocols, make it a valuable tool for researchers in basic science and drug development. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for the effective utilization of this important research compound.

References

An In-depth Technical Guide to the Mechanism of Action of Z-Gly-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Gly-Arg-AMC, detailing its mechanism of action, applications in protease activity assays, and relevant experimental protocols. The information is tailored for professionals in research and drug development who utilize protease assays for enzyme characterization and inhibitor screening.

Core Mechanism: Fluorogenic Detection of Protease Activity

Z-Gly-Gly-Arg-AMC (N-carbobenzoxy-L-glycyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin) is a synthetic peptide substrate designed for the sensitive detection of certain serine proteases. Its fundamental mechanism of action lies in the enzymatic cleavage of a peptide bond, which liberates a highly fluorescent molecule.

The substrate consists of a tripeptide sequence (Gly-Gly-Arg) that is recognized by specific proteases. The C-terminus of this peptide is linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), via an amide bond. In its intact form, the AMC molecule's fluorescence is quenched. However, upon enzymatic hydrolysis of the amide bond between arginine (Arg) and AMC, the free AMC is released. This free AMC exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the activity of the protease.[1][2]

This "turn-on" fluorescence mechanism provides a continuous and highly sensitive method to monitor enzyme kinetics in real-time. The benzyloxycarbonyl (Z) group attached to the N-terminus of the peptide serves to protect the substrate from degradation by exopeptidases and can also contribute to the substrate's specificity and binding affinity within the active site of the target protease.[1]

Target Proteases and Applications

Z-Gly-Gly-Arg-AMC is primarily recognized and cleaved by proteases that exhibit a preference for cleaving after an arginine residue. Key enzymes that utilize this substrate include:

-

Thrombin: A crucial enzyme in the blood coagulation cascade. Z-Gly-Gly-Arg-AMC is widely used in thrombin generation assays to study coagulation disorders and to screen for anticoagulant drugs.[3][4][5][6]

-

Trypsin: A well-characterized digestive serine protease. It serves as a model enzyme for studying protease activity and for evaluating the specificity of protease inhibitors.[1][7][8]

-

Urokinase (uPA) and tissue-type plasminogen activator (tPA): These are important enzymes in the fibrinolytic system, responsible for breaking down blood clots. Assays using Z-Gly-Gly-Arg-AMC can be employed to investigate fibrinolysis and to screen for thrombolytic agents.[1][7][8][9]

Due to its utility in measuring the activity of these clinically relevant enzymes, Z-Gly-Gly-Arg-AMC is a valuable tool in drug discovery for screening potential inhibitors of proteases involved in thrombosis, inflammation, and cancer.[1]

Quantitative Data

The following table summarizes key quantitative parameters for Z-Gly-Gly-Arg-AMC and the resulting fluorophore, AMC. It is important to note that kinetic parameters (Km and kcat) are highly dependent on the specific enzyme, buffer conditions, pH, and temperature. The provided values for a similar substrate with thrombin offer a reference point.

| Parameter | Value | Enzyme/Condition |

| Excitation Wavelength (Ex) | 360 - 380 nm | Free AMC |

| Emission Wavelength (Em) | 440 - 460 nm | Free AMC |

| Km (Michaelis Constant) | 21.7 µM | Thrombin (with Z-Gly-Pro-Arg-AMC)[10][11] |

| kcat (Catalytic Rate Constant) | 18.6 s⁻¹ | Thrombin (with Z-Gly-Pro-Arg-AMC)[10][11] |

| Typical Substrate Concentration | 10 - 100 µM | In vitro assays[12] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for using Z-Gly-Gly-Arg-AMC.

Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by a protease.

References

- 1. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Z-Gly-Gly-Arg-AMC (acetate) - MedChem Express [bioscience.co.uk]

- 7. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 10. glpbio.com [glpbio.com]

- 11. shop.bachem.com [shop.bachem.com]

- 12. adipogen.com [adipogen.com]

The Fluorogenic Substrate Z-Gly-Gly-Arg-AMC: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Z-Gly-Gly-Arg-AMC, a fluorogenic peptide substrate, has become an indispensable tool in biomedical research and drug discovery. Its ability to be specifically cleaved by a class of enzymes known as trypsin-like serine proteases allows for the precise measurement of their activity. This technical guide provides an in-depth overview of the applications, experimental protocols, and relevant biological pathways associated with Z-Gly-Gly-Arg-AMC, tailored for researchers, scientists, and professionals in drug development.

Core Applications in Research

Z-Gly-Gly-Arg-AMC is primarily utilized as a fluorogenic substrate for several key serine proteases, most notably thrombin, urokinase (uPA), and tissue-type plasminogen activator (tPA). It also serves as a substrate for trypsin itself. The fundamental principle behind its use lies in its molecular structure: the peptide sequence Gly-Gly-Arg is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage at the arginine residue, the AMC moiety is released, resulting in a measurable fluorescent signal that is directly proportional to the enzyme's activity.[1][2]

This characteristic makes Z-Gly-Gly-Arg-AMC a versatile tool for:

-

Enzyme Activity Assays: Quantifying the catalytic activity of specific proteases in purified samples or complex biological mixtures.[1]

-

Inhibitor Screening: High-throughput screening of small molecules or biologicals to identify potential inhibitors of target proteases, a crucial step in drug discovery.[1]

-

Kinetic Studies: Determining key enzymatic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to characterize enzyme-substrate interactions.

-

Diagnostic Assays: Its application in assays like the Calibrated Automated Thrombogram (CAT) allows for the assessment of coagulation potential in plasma samples.[1]

Quantitative Data Summary

The efficiency of Z-Gly-Gly-Arg-AMC as a substrate is defined by its kinetic parameters with different enzymes. While extensive data for this specific substrate is dispersed across various studies, the following table summarizes representative kinetic constants. It is important to note that these values can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

| Enzyme | Michaelis Constant (Km) (µM) | Catalytic Rate Constant (kcat) (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Thrombin | Data not consistently available in searched literature | Data not consistently available in searched literature | Data not consistently available in searched literature |

| Urokinase | Data not consistently available in searched literature | Data not consistently available in searched literature | Data not consistently available in searched literature |

| Trypsin | Data not consistently available in searched literature | Data not consistently available in searched literature | Data not consistently available in searched literature |

Note: While specific Km and kcat values for Z-Gly-Gly-Arg-AMC with these enzymes were not found in the reviewed literature, a related substrate, Z-Gly-Pro-Arg-AMC, has a reported Km of 21.7 µM and a kcat of 18.6 s⁻¹ for thrombin.[3] The structural similarity suggests that Z-Gly-Gly-Arg-AMC would also be an effective substrate.

Key Biological Signaling Pathways

The primary enzymes that cleave Z-Gly-Gly-Arg-AMC are central players in two critical physiological pathways: the coagulation cascade and the fibrinolytic system.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss upon vascular injury. Thrombin is the final and most critical enzyme in this cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands.

The Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of fibrin clots, a process essential for restoring normal blood flow after tissue repair. Urokinase (uPA) and tissue-type plasminogen activator (tPA) are the primary activators of plasminogen, converting it to the active enzyme plasmin, which then degrades the fibrin mesh.

Detailed Experimental Protocols

General Protocol for Determining Protease Kinetics (Km and Vmax)

This protocol provides a framework for determining the Michaelis-Menten kinetic constants for a protease using Z-Gly-Gly-Arg-AMC.

Materials:

-

Purified protease (e.g., thrombin, urokinase, trypsin) of known concentration.

-

Z-Gly-Gly-Arg-AMC substrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

Dimethyl sulfoxide (DMSO) for substrate stock solution.

-

Black, flat-bottom 96-well microplate.

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

-

Purified 7-amino-4-methylcoumarin (AMC) for standard curve.

Procedure:

-

Prepare a Standard Curve:

-

Prepare a stock solution of purified AMC in DMSO.

-

Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 µM).

-

Add each dilution to the 96-well plate in triplicate.

-

Measure the fluorescence of the standards in the microplate reader.

-

Plot fluorescence intensity versus AMC concentration to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the concentration of product formed.

-

-

Prepare Substrate Dilutions:

-

Prepare a concentrated stock solution of Z-Gly-Gly-Arg-AMC in DMSO.

-

Create a series of serial dilutions of the substrate stock solution in Assay Buffer. The final concentrations should bracket the expected Km value (e.g., 0.1x to 10x the expected Km).

-

-

Enzyme Assay:

-

Add a fixed amount of the purified protease to each well of the 96-well plate (in triplicate).

-

Initiate the reaction by adding the different concentrations of the Z-Gly-Gly-Arg-AMC substrate to the wells containing the enzyme.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic read) at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction. This is the initial linear slope of the fluorescence versus time plot.

-

Convert the V₀ from RFU/min to moles/min using the AMC standard curve.

-

Plot the V₀ against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Protocol for a Thrombin Inhibition Screen

This protocol outlines a typical procedure for screening a compound library for inhibitors of thrombin activity.

Materials:

-

Human thrombin.

-

Z-Gly-Gly-Arg-AMC.

-

Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100.

-

Compound library dissolved in DMSO.

-

DMSO (for controls).

-

Black, flat-bottom 384-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

Plate Setup:

-

Add a small volume (e.g., 1 µL) of each test compound to the wells of the 384-well plate.

-

Include positive control wells (known thrombin inhibitor) and negative control wells (DMSO only).

-

-

Enzyme Addition and Incubation:

-

Add human thrombin (e.g., to a final concentration of 1 nM) to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

-

Substrate Addition and Measurement:

-

Data Analysis:

-

Determine the rate of reaction for each well from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each compound relative to the DMSO control.

-

Compounds showing significant inhibition can be selected for further characterization (e.g., IC₅₀ determination).

-

This comprehensive guide provides a solid foundation for researchers to effectively utilize Z-Gly-Gly-Arg-AMC in their studies of serine proteases. Its reliability, sensitivity, and adaptability make it a cornerstone substrate in enzymology and drug discovery.

References

Z-Gly-Gly-Arg-AMC: A Comprehensive Technical Guide to its Protease Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Arg-AMC (Nα-Carbobenzoxy-glycyl-glycyl-L-arginine 4-methylcoumaryl-7-amide) is a synthetic fluorogenic substrate widely utilized in biochemical assays to measure the activity of a specific class of proteases. Its chemical structure, featuring a tripeptide sequence (Gly-Gly-Arg) recognized by trypsin-like serine proteases and a fluorophore (7-amino-4-methylcoumarin, AMC) that is released upon enzymatic cleavage, makes it a valuable tool for enzyme kinetics, inhibitor screening, and diagnostic applications. This technical guide provides an in-depth overview of the substrate specificity of Z-Gly-Gly-Arg-AMC, detailed experimental protocols, and the relevant biological pathways in which its target proteases are involved.

Upon cleavage of the amide bond between arginine and AMC by a target protease, the highly fluorescent AMC molecule is liberated. The resulting increase in fluorescence, which can be monitored in real-time, is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.[1][2]

Protease Specificity and Kinetic Parameters

Z-Gly-Gly-Arg-AMC is primarily a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine residues. Key proteases that hydrolyze this substrate include:

-

Thrombin: A crucial enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin.[3][4][5]

-

Urokinase (uPA): A key component of the fibrinolytic system, which catalyzes the conversion of plasminogen to plasmin.[1][6][7]

-

Tissue Plasminogen Activator (tPA): Another critical activator of plasminogen, primarily involved in dissolving fibrin clots.[6][8]

-

Plasmin: The main enzyme responsible for the degradation of fibrin in blood clots.

-

Trypsin: A digestive enzyme that serves as a prototypical trypsin-like serine protease.[6]

The following table summarizes the known and related kinetic data for proteases that cleave Z-Gly-Gly-Arg-AMC and similar substrates.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 8.57 x 10⁵ |

| Thrombin | H-Gly-Gly-Arg-AMC | Increased 6-fold vs. Z-GGR-AMC | Increased 3-fold vs. Z-GGR-AMC | Data not available |

Note: Direct kinetic data for Z-Gly-Gly-Arg-AMC with urokinase, plasmin, and tPA are not consistently reported in the literature, highlighting a gap in the current understanding of its comparative specificity.

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using Z-Gly-Gly-Arg-AMC. These protocols can be adapted for specific proteases and experimental conditions.

General Protease Activity Assay Protocol

This protocol provides a general framework for measuring the activity of a purified protease.

Materials:

-

Z-Gly-Gly-Arg-AMC substrate

-

Purified protease of interest (e.g., Thrombin, Urokinase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-Gly-Gly-Arg-AMC (e.g., 10 mM in DMSO). Store in aliquots at -20°C, protected from light.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration may need to be determined empirically and should ideally be around the Km value.

-

Prepare a stock solution of the purified protease in a suitable buffer. The concentration should be determined by a reliable method (e.g., absorbance at 280 nm).

-

Prepare serial dilutions of the protease in Assay Buffer to be used in the assay.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the protease dilutions to their respective wells. Include a "no enzyme" control well containing only Assay Buffer.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the Z-Gly-Gly-Arg-AMC working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot for each protease concentration. The rate is typically expressed in relative fluorescence units (RFU) per minute.

-

To convert the rate to moles of substrate cleaved per minute, a standard curve of free AMC should be generated.

-

Plot the reaction rate against the protease concentration to determine the specific activity of the enzyme.

-

Thrombin Inhibition Screening Assay Protocol

This protocol is designed for screening potential inhibitors of thrombin.

Materials:

-

Z-Gly-Gly-Arg-AMC substrate

-

Human Thrombin

-

Thrombin Assay Buffer (e.g., 10 mM Tris-Cl, 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100, pH 7.4)[3]

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Setup:

-

Add a small volume (e.g., 1-2 µL) of the test compounds at various concentrations to the wells of the microplate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

-

Add a solution of thrombin in Assay Buffer to each well (e.g., 40 µL of a 4 nM solution).

-

Incubate the plate for 15 minutes at 25°C to allow for inhibitor binding.[3]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the percentage of thrombin inhibition for each compound concentration by comparing the reaction rate in the presence of the compound to the "no inhibitor" control.

-

Determine the IC₅₀ value for active compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

The proteases that cleave Z-Gly-Gly-Arg-AMC are key players in the coagulation and fibrinolysis signaling cascades. Understanding these pathways is crucial for interpreting experimental data and for the development of targeted therapeutics.

Blood Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot at the site of vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin is the central effector protease of the common pathway.

Caption: The blood coagulation cascade leading to fibrin clot formation.

Fibrinolysis Pathway

Fibrinolysis is the process of breaking down fibrin clots, thereby preventing blood clots from growing and becoming problematic. Plasmin is the central enzyme in this pathway, and its activation from plasminogen is tightly regulated by urokinase (uPA) and tissue plasminogen activator (tPA).

Caption: The fibrinolytic pathway responsible for clot dissolution.

Experimental Workflow for Protease Assay

The following diagram illustrates a typical workflow for a fluorogenic protease assay using Z-Gly-Gly-Arg-AMC.

Caption: General workflow for a fluorogenic protease assay.

Conclusion

Z-Gly-Gly-Arg-AMC is a versatile and sensitive fluorogenic substrate that is indispensable for studying the activity of several key trypsin-like serine proteases involved in hemostasis. Its utility in high-throughput screening for inhibitors of these enzymes makes it a valuable asset in drug discovery and development. While a more comprehensive and standardized reporting of its kinetic parameters across various proteases would be beneficial, the existing data and established protocols provide a solid foundation for its application in research. The signaling pathways and experimental workflows detailed in this guide offer a framework for designing and interpreting experiments aimed at understanding the roles of these critical proteases in health and disease.

References

- 1. Urokinase Substrate III, Fluorogenic Suitable for the quantitative direct fluorescent assay of urokinase. [sigmaaldrich.com]

- 2. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. glpbio.com [glpbio.com]

- 10. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Gly-Arg-AMC: A Technical Guide to its Principle of Fluorescence Activation and Application in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Gly-Arg-AMC, a valuable tool for the sensitive and continuous measurement of activity for a range of trypsin-like serine proteases. The core of this guide details the principle of fluorescence activation, summarizes key quantitative data, provides detailed experimental protocols for prominent enzymes, and visualizes associated signaling pathways. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively utilize Z-Gly-Gly-Arg-AMC in their experimental workflows.

Core Principle of Fluorescence Activation

The utility of Z-Gly-Gly-Arg-AMC as a fluorogenic substrate lies in its molecular design, which links a non-fluorescent molecule to a highly fluorescent one via a peptide sequence specifically recognized by certain proteases. The substrate consists of the tripeptide Glycyl-Glycyl-Arginine, with its N-terminus protected by a benzyloxycarbonyl (Z) group and its C-terminus conjugated to 7-amino-4-methylcoumarin (AMC).

In its intact state, the Z-Gly-Gly-Arg-AMC molecule exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the Arginine residue and the AMC moiety by a target protease, the AMC is released.[1] Free AMC is a highly fluorescent molecule, and its liberation results in a significant increase in fluorescence intensity that can be quantitatively measured.[2] This direct proportionality between enzymatic activity and fluorescent signal allows for real-time monitoring of protease kinetics. The fluorescence of liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2]

Target Proteases and Quantitative Data

Z-Gly-Gly-Arg-AMC is a substrate for several trypsin-like serine proteases, which are characterized by their preference for cleaving peptide bonds C-terminal to positively charged amino acids like Arginine and Lysine. Key enzymes that effectively hydrolyze this substrate include:

-

Thrombin: A crucial enzyme in the blood coagulation cascade.

-

Trypsin: A digestive enzyme produced in the pancreas.

-

Urokinase (uPA): A key component of the fibrinolytic system.

-

Tissue Plasminogen Activator (tPA): Another important enzyme in fibrinolysis.

The efficiency of cleavage can be quantified by the Michaelis-Menten kinetic parameters, Km and Vmax (or kcat). While extensive kinetic data for Z-Gly-Gly-Arg-AMC across all target proteases is not uniformly available in the literature, the following table summarizes known values and related information.

| Enzyme | Km (µM) | Vmax/kcat | Notes |

| Thrombin | 168 | Not Reported | This Km value was determined for the substrate Z-Gly-Gly-Arg-AMC. |

| Thrombin | 21.7 | 18.6 s⁻¹ | For the related substrate Z-Gly-Pro-Arg-AMC.[3] |

| Trypsin | Not Reported | Not Reported | Kinetic parameters for Z-Gly-Gly-Arg-AMC are not readily available in the searched literature. |

| Urokinase (uPA) | Not Reported | Not Reported | Kinetic parameters for Z-Gly-Gly-Arg-AMC are not readily available in the searched literature. |

| Tissue Plasminogen Activator (tPA) | Not Reported | Not Reported | Kinetic parameters for Z-Gly-Gly-Arg-AMC are not readily available in the searched literature. |

Experimental Protocols

The following are detailed methodologies for performing activity assays with Z-Gly-Gly-Arg-AMC for key proteases. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and sample types.

Thrombin Activity Assay

This protocol is adapted for a 384-well plate format and is suitable for inhibitor screening.

Materials:

-

Thrombin enzyme

-

Z-Gly-Gly-Arg-AMC substrate

-

Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100

-

DMSO (for dissolving inhibitors, if applicable)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of Z-Gly-Gly-Arg-AMC in water. Store aliquots at -20°C or -80°C, protected from light.

-

Prepare a working solution of the thrombin enzyme in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

If screening for inhibitors, prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Pipette the samples and thrombin enzyme into the wells of the 384-well plate.

-

Incubate the plate for 15 minutes at 25°C. This allows for any potential inhibitors to interact with the enzyme.

-

Prepare the substrate working solution. Dilute the Z-Gly-Gly-Arg-AMC stock solution in Assay Buffer to a final concentration of 50 µM.

-

Initiate the reaction by adding the Z-Gly-Gly-Arg-AMC working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

-

Measure the fluorescence intensity kinetically for 30 minutes, with readings every 3 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.[4]

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

General Protocol for Trypsin, Urokinase, and tPA Activity Assays

While specific protocols can vary, the following provides a general framework that can be adapted for these enzymes.

Materials:

-

Target enzyme (Trypsin, Urokinase, or tPA)

-

Z-Gly-Gly-Arg-AMC substrate

-

Assay Buffer (enzyme-specific, a common starting point is Tris-HCl or PBS at a physiological pH)

-

96-well or 384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Z-Gly-Gly-Arg-AMC as described in the thrombin protocol.

-

Reconstitute and dilute the target enzyme in the appropriate assay buffer to a working concentration. This should be determined empirically.

-

Pipette the enzyme solution into the microplate wells.

-

Prepare a working solution of Z-Gly-Gly-Arg-AMC in the assay buffer. The optimal concentration may need to be determined but is often in the range of 10-100 µM.

-

Initiate the reaction by adding the substrate solution to the wells.

-

Immediately measure the fluorescence kinetically at an appropriate temperature (e.g., 25°C or 37°C) using excitation and emission wavelengths of ~360-380 nm and ~440-460 nm, respectively.

-

Determine the reaction velocity from the linear portion of the kinetic curve.

Associated Signaling Pathways

The proteases that cleave Z-Gly-Gly-Arg-AMC are involved in critical physiological and pathological signaling pathways. Understanding these pathways is essential for contextualizing experimental results and for drug development efforts targeting these enzymes.

Thrombin Signaling Pathway

Thrombin is a key effector of the coagulation cascade and also signals through Protease-Activated Receptors (PARs) on the surface of various cells, including platelets and endothelial cells. Thrombin-mediated cleavage of PARs unmasks a tethered ligand that activates the receptor, leading to G-protein-coupled signaling cascades that influence cell proliferation, migration, and other responses.

Urokinase (uPA) Signaling Pathway

Urokinase plays a central role in fibrinolysis by converting plasminogen to plasmin. It also has significant signaling functions through its receptor, uPAR. The uPA/uPAR system is implicated in cell migration, invasion, and tissue remodeling, making it a key player in processes such as cancer metastasis and wound healing.

Conclusion

Z-Gly-Gly-Arg-AMC is a versatile and sensitive fluorogenic substrate that enables the robust measurement of activity for several key trypsin-like serine proteases. Its principle of action, based on the enzymatic release of the fluorophore AMC, allows for straightforward, real-time kinetic analysis. By understanding the core principles, target enzymes, and associated signaling pathways, and by utilizing the detailed experimental protocols provided, researchers can effectively integrate this valuable tool into their studies of enzymatic function, inhibitor screening, and the elucidation of complex biological processes.

References

An In-depth Technical Guide to the Z Protecting Group in Z-Gly-Gly-Arg-AMC

This guide provides a comprehensive overview of the benzyloxycarbonyl (Z or Cbz) protecting group, its application in the synthetic peptide Z-Gly-Gly-Arg-AMC, and the utility of this peptide as a fluorogenic substrate for various proteases. This document is intended for researchers, scientists, and professionals in drug development who utilize peptide-based assays.

The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl group is a crucial amine-protecting group in peptide synthesis and organic chemistry.[1] Introduced by Max Bergmann and Leonidas Zervas, it plays a vital role in preventing the undesired polymerization of amino acids during peptide chain elongation by temporarily blocking the reactive N-terminal amine.[2]

The Z group is known for several advantageous properties:

-

Stability: It is stable under moderately acidic and basic conditions, allowing for selective deprotection of other protecting groups used in peptide synthesis.[3]

-

Crystallization: The introduction of a Z group often facilitates the crystallization of the protected amino acid or peptide, simplifying purification.

-

Racemization Resistance: It helps in suppressing racemization during the activation of the carboxyl group for peptide bond formation.[4]

In the context of Z-Gly-Gly-Arg-AMC , the "Z" signifies that the N-terminal amino group of the first glycine residue is protected by a benzyloxycarbonyl group. This protection is essential during the chemical synthesis of the peptide to ensure the correct sequence is assembled.[5]

Chemical Cleavage of the Z Protecting Group

The Z group is typically removed under reductive or strongly acidic conditions. The two most common methods are catalytic hydrogenolysis and treatment with hydrogen bromide in acetic acid.

-

Catalytic Hydrogenolysis: This is a mild and widely used method involving the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[3] The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. Transfer hydrogenolysis, using a hydrogen donor like ammonium formate, is an alternative that avoids the need for gaseous hydrogen.[3]

-

Acidolysis: Strong acids, such as a solution of hydrogen bromide (HBr) in acetic acid, can also cleave the Z group.[2][6] This method is harsher and is employed when the peptide contains functional groups that are sensitive to catalytic hydrogenation.

The choice of deprotection method depends on the overall composition of the peptide, specifically the presence of other protecting groups or sensitive residues.[6]

Quantitative Data

Z-Group Deprotection

The efficiency of Z-group cleavage is dependent on the chosen method, the catalyst, and the substrate itself. The following table summarizes typical conditions and reported yields for these reactions.

| Deprotection Method | Reagents & Conditions | Typical Yield | Reference |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon), Methanol, Room Temperature, 16 hours | High | [7] |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂, EtOAc:EtOH:AcOH (1:1:1), 80°C (Flow Chemistry) | 98% | [8] |

| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, Ethanol, Reflux, 16 hours | High | |

| Acidolysis | 33% HBr in Acetic Acid, Room Temperature, 20-30 minutes | Quantitative | [6] |

| Acidolysis | Methanesulfonic acid (1 M), Hexafluoroisopropanol (HFIP), Room Temp. | Quantitative | [1] |

Enzymatic Hydrolysis of Z-Gly-Gly-Arg-AMC

Z-Gly-Gly-Arg-AMC is a fluorogenic substrate for several serine proteases, including urokinase, thrombin, and trypsin.[5][9][10] These enzymes recognize and cleave the peptide bond on the C-terminal side of the arginine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of AMC release is directly proportional to the enzyme's activity.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 8.57 x 10⁵ | [4][11] |

| Trypsin | Z-Lys-pNA | See Note | See Note | 1391 | [12] |

Note on Trypsin: Kinetic parameters for trypsin are highly pH-dependent. For the substrate Z-Lys-p-nitroanilide at 25°C, the maximal catalytic efficiency (kcat/Km) was determined to be 1391 M⁻¹s⁻¹.[12]

Experimental Protocols

Protocol for Z-Group Cleavage by Catalytic Hydrogenolysis

This protocol is a standard procedure for the removal of a Z-protecting group from a peptide.

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent, such as methanol (approx. 20 mL per gram of peptide).[3]

-

Catalyst Addition: To the solution, add 10% Palladium on Carbon (Pd/C). A typical loading is 10-20% by weight of the peptide substrate (e.g., 100-200 mg of 10% Pd/C per gram of peptide).[3]

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask to provide a hydrogen atmosphere.

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 4-16 hours.[3]

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Work-up: Wash the filter pad with additional methanol to recover any adsorbed product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the deprotected peptide.

Protocol for a Protease Inhibitor Screening Assay

This protocol provides a general framework for screening potential enzyme inhibitors using Z-Gly-Gly-Arg-AMC.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-Cl, 150 mM NaCl, pH 7.4).[13]

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the protease (e.g., thrombin, urokinase) in assay buffer.

-

Substrate Stock Solution: Prepare a stock solution of Z-Gly-Gly-Arg-AMC (e.g., 10 mM in DMSO or H₂O).[13] Store protected from light.

-

Inhibitor Stock Solutions: Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Plate Setup: To appropriate wells, add the assay buffer.

-

Inhibitor Addition: Add a small volume of the inhibitor solution (or solvent for control wells) to the wells.

-

Enzyme Addition: Add the enzyme solution to all wells except for the "no enzyme" control. Mix gently.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[13]

-

Reaction Initiation: Add the Z-Gly-Gly-Arg-AMC substrate to all wells to initiate the enzymatic reaction. A typical final substrate concentration is 50 µM.[13]

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the Z protecting group and the use of Z-Gly-Gly-Arg-AMC.

Caption: Logical workflow of Z-group in peptide synthesis.

Caption: Chemical cleavage pathways for the Z protecting group.

Caption: Thrombin's central role in the coagulation cascade.

Caption: Experimental workflow for protease inhibitor screening.

References

- 1. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Z-Gly-Gly-Arg-AMC · HCl | CymitQuimica [cymitquimica.com]

- 4. glpbio.com [glpbio.com]

- 5. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Catalytic hydrogenolysis in liquid ammonia. Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection. Application to a stepwise synthesis of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thalesnano.com [thalesnano.com]

- 9. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 11. shop.bachem.com [shop.bachem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

Z-Gly-Gly-Arg-AMC: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of the fluorogenic substrate Z-Gly-Gly-Arg-AMC in commonly used laboratory solvents, water, and dimethyl sulfoxide (DMSO). Additionally, it outlines key experimental protocols and visualizes relevant biological pathways and experimental workflows to support its application in research and drug development.

Core Topic: Solubility of Z-Gly-Gly-Arg-AMC

Z-Gly-Gly-Arg-AMC, a widely used fluorogenic substrate for serine proteases such as thrombin, urokinase, and trypsin, exhibits distinct solubility characteristics in aqueous and organic solvents. Understanding these properties is critical for accurate and reproducible experimental results.

Quantitative Solubility Data

The solubility of Z-Gly-Gly-Arg-AMC can vary slightly depending on the specific salt form (e.g., HCl, TFA, or acetate salt) and the presence of any impurities. The following table summarizes the reported solubility data from various suppliers. It is important to note that techniques such as ultrasonication and warming can facilitate dissolution.[1][2]

| Solvent | Form | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | Free Base | 40[1][3] | 69.01[1] | Requires ultrasonic and warming[1]. |

| Water | Acetate Salt | 20[4] | 31.27[4] | Requires ultrasonic[4]. |

| Water | HCl Salt | Highly Soluble[5] | - | The ionic nature of the hydrochloride form enhances water solubility[5]. |

| DMSO | Free Base | 80 - 100[1][3] | 172.53[1] | Requires ultrasonic. Hygroscopic DMSO can negatively impact solubility; use freshly opened DMSO[1][6]. |

| DMSO | TFA Salt | 6.94[2] | 10.01[2] | Sonication is recommended[2]. |

Note: The molecular weight of Z-Gly-Gly-Arg-AMC (free base) is approximately 579.6 g/mol [3]. Different salt forms will have different molecular weights, which should be considered when calculating molar concentrations.

Experimental Protocols

Accurate preparation of Z-Gly-Gly-Arg-AMC solutions is paramount for reliable enzyme kinetic assays. The following are generalized protocols for stock and working solution preparation.

Preparation of Stock Solutions

DMSO as Solvent:

-

Weigh the desired amount of Z-Gly-Gly-Arg-AMC powder.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM)[1][7].

-

If necessary, facilitate dissolution by brief ultrasonication in a water bath.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1][7]. Protect from light.

Water as Solvent (for salt forms):

-

Weigh the desired amount of the Z-Gly-Gly-Arg-AMC salt (e.g., HCl salt).

-

Add the appropriate volume of purified water.

-

Vortex or sonicate until fully dissolved. Gentle warming may be applied if necessary.

-

If preparing a stock solution in water, it is recommended to filter-sterilize it through a 0.22 µm filter before use[1][4].

-

Store aqueous solutions at -20°C and use within a shorter timeframe compared to DMSO stocks.

General Protocol for Thrombin Activity Assay

This protocol provides a general workflow for measuring thrombin activity using Z-Gly-Gly-Arg-AMC.

-

Prepare Assay Buffer: A common assay buffer is Tris-buffered saline (e.g., 10 mM Tris-Cl, 150 mM NaCl, pH 7.4) supplemented with cofactors like CaCl2 and MgCl2, and a carrier protein like BSA to prevent enzyme denaturation[1][8]. A small percentage of DMSO (e.g., 1% v/v) is often included in the final reaction mixture to ensure substrate solubility[8].

-

Prepare Working Substrate Solution: Dilute the Z-Gly-Gly-Arg-AMC stock solution to the desired final working concentration (e.g., 10-50 µM) in the assay buffer[1][8]. This solution should be prepared fresh and protected from light[1][7].

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of the enzyme (thrombin) and any potential inhibitors in the assay buffer.

-

Assay Procedure: a. Add the enzyme solution (and inhibitor, if applicable) to the wells of a microplate (e.g., a 384-well plate)[1][8]. b. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding[1][8]. c. Initiate the reaction by adding the Z-Gly-Gly-Arg-AMC working solution to each well[1][8]. d. Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 360-380 nm and emission at 440-465 nm[1][5][9]. e. Monitor the increase in fluorescence over time (kinetic read) for a specified duration (e.g., 30 minutes)[1][8].

-

Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. For inhibitor studies, calculate the percent inhibition and determine the IC50 value.

Visualizations

Signaling Pathway: Coagulation Cascade

Z-Gly-Gly-Arg-AMC is a key reagent for studying the coagulation cascade, a complex series of protease activations culminating in the formation of a fibrin clot. Thrombin is a central enzyme in this pathway.

Caption: Role of Thrombin in the coagulation cascade and cleavage of Z-Gly-Gly-Arg-AMC.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound on a protease using Z-Gly-Gly-Arg-AMC.

Caption: A generalized workflow for a protease inhibition assay using Z-Gly-Gly-Arg-AMC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

- 9. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

An In-Depth Technical Guide to Z-Gly-Gly-Arg-AMC for Protease Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Arg-AMC (Nα-Carbobenzoxy-glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin) is a widely utilized fluorogenic substrate for the sensitive and continuous measurement of activity of trypsin-like serine proteases. Its utility spans basic research to high-throughput screening in drug discovery. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its use in protease assays, tailored for both beginners and experienced researchers.

Core Concepts and Mechanism of Action

Z-Gly-Gly-Arg-AMC is a synthetic peptide consisting of three amino acids—Glycine-Glycine-Arginine—conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group.

The principle of the assay is based on Förster Resonance Energy Transfer (FRET). In its intact form, the substrate is non-fluorescent or exhibits low fluorescence. Upon enzymatic cleavage of the amide bond between Arginine and AMC by a target protease, the AMC fluorophore is released.[1] The free AMC, when excited by light at approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm.[2] This increase in fluorescence is directly proportional to the rate of substrate cleavage and, consequently, the activity of the protease.

Key Proteases Assayed:

-

Trypsin: A digestive enzyme found in the small intestine.[2][5]

-

Urokinase (uPA): A serine protease involved in fibrinolysis and tissue remodeling.[1][2][5]

-

Tissue Plasminogen Activator (tPA): Another critical enzyme in the fibrinolytic system.[1][2]

Data Presentation: Physicochemical and Kinetic Parameters

Quantitative data for Z-Gly-Gly-Arg-AMC and its interactions with key proteases are summarized below. Note that specific kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Table 1: Physicochemical Properties of Z-Gly-Gly-Arg-AMC

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₇O₇ (as free base) | [1] |

| Molecular Weight | 579.60 g/mol (as free base) | [2] |

| Excitation Wavelength | 360-380 nm | [2] |

| Emission Wavelength | 440-460 nm | [2] |

| Storage Temperature | -20°C, desiccated | [3] |

Table 2: Kinetic Parameters of Protease Activity with Fluorogenic Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 8.57 x 10⁵ | [6][7] |

| Trypsin | Data not available for Z-Gly-Gly-Arg-AMC | ||||

| Urokinase | Data not available for Z-Gly-Gly-Arg-AMC |

It has been noted that the water solubility and kinetic parameters (Km and kcat) of H-Gly-Gly-Arg-AMC are greatly improved over those of Z-Gly-Gly-Arg-AMC for thrombin.[8][9]

Experimental Protocols

This section provides a detailed methodology for a general protease assay using Z-Gly-Gly-Arg-AMC. This protocol can be adapted for specific proteases and experimental goals.

Materials

-

Z-Gly-Gly-Arg-AMC substrate

-

Protease of interest (e.g., Thrombin, Trypsin, Urokinase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Preparation of Reagents

-

Substrate Stock Solution (e.g., 10 mM): Dissolve Z-Gly-Gly-Arg-AMC in DMSO to create a concentrated stock solution. Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer. On the day of the experiment, dilute the enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration will depend on its activity and should result in a linear rate of fluorescence increase over the desired time course.

Assay Procedure

-

Plate Setup: Add the appropriate volume of assay buffer to the wells of a 96-well black microplate.

-

Addition of Enzyme: Add the diluted enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.

-

Pre-incubation: If screening for inhibitors, add the inhibitor compounds to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

Initiation of Reaction: Add the working substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 30-60 minutes). The kinetic mode of the reader is ideal for this purpose.

Data Analysis

-

Calculate the Rate of Reaction: For each well, plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Enzyme Activity: The enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Inhibitor Studies: To determine the IC₅₀ of an inhibitor, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of inhibitor that reduces the enzyme activity by 50%.

Mandatory Visualizations

Enzymatic Cleavage of Z-Gly-Gly-Arg-AMC

Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by a trypsin-like protease.

Experimental Workflow for a Protease Assay

Caption: A generalized workflow for conducting a protease assay.

Thrombin Signaling Pathway

Caption: Simplified thrombin signaling cascade leading to platelet activation.

Urokinase (uPA) Signaling Pathway

Caption: Overview of the uPA/uPAR system in cell migration and ECM degradation.

Conclusion

Z-Gly-Gly-Arg-AMC is a versatile and sensitive fluorogenic substrate that has become an indispensable tool for studying the activity of trypsin-like proteases. Its ease of use and the continuous nature of the assay make it suitable for a wide range of applications, from fundamental enzyme kinetics to high-throughput screening for drug discovery. By understanding the core principles of the assay and following a well-defined protocol, researchers can obtain reliable and reproducible data on protease activity and inhibition.

References

- 1. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 2. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. glpbio.com [glpbio.com]

- 8. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Z-Gly-Gly-Arg-AMC: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Z-Gly-Gly-Arg-AMC stands as a pivotal tool in the study of serine proteases. This fluorogenic substrate is instrumental in quantifying the activity of key enzymes such as thrombin and urokinase, offering insights into physiological and pathological processes including blood coagulation, fibrinolysis, and cancer progression.

This technical guide provides an in-depth overview of Z-Gly-Gly-Arg-AMC, encompassing its chemical properties, detailed experimental protocols for its use in thrombin generation and urokinase activity assays, and its role within relevant signaling pathways.

Core Chemical and Physical Data

Z-Gly-Gly-Arg-AMC (Benzyloxycarbonyl-glycyl-glycyl-arginine-7-amino-4-methylcoumarin) is commercially available in several forms, primarily as the free base and as hydrochloride (HCl) or trifluoroacetate (TFA) salts. The choice of form can influence solubility and stability in experimental setups. The key quantitative data for these common forms are summarized below.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | 66216-78-2 | C28H33N7O7 | 579.6 |

| HCl Salt | 102601-58-1 | C28H34ClN7O7 | 616.1 |

| TFA Salt | 66216-79-3 | C30H34F3N7O9 | 693.63 |

Enzymatic Activity and Signaling Pathways

Z-Gly-Gly-Arg-AMC serves as a substrate for a range of trypsin-like serine proteases. The cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group by these enzymes results in the release of the highly fluorescent AMC molecule. This fluorescence can be monitored in real-time to determine enzyme activity.

The Coagulation Cascade and Thrombin Activity

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. The activity of thrombin can be precisely measured using Z-Gly-Gly-Arg-AMC.

The Fibrinolytic System and Urokinase Activity

Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to plasmin. Plasmin, in turn, degrades fibrin clots. The activity of urokinase can be monitored using Z-Gly-Gly-Arg-AMC.

Experimental Protocols

Thrombin Generation Assay

This assay measures the dynamics of thrombin generation in plasma.

Materials:

-

Platelet-poor plasma (PPP) or platelet-rich plasma (PRP)

-

Z-Gly-Gly-Arg-AMC solution (e.g., 2.5 mM in DMSO)

-

Thrombin calibrator

-

Trigger solution (e.g., tissue factor and phospholipids)

-

Assay buffer (e.g., HEPES buffer containing CaCl2)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Pre-warm the plate reader to 37°C.

-

In the microplate wells, add 80 µL of plasma.

-

Add 20 µL of trigger solution or thrombin calibrator to the appropriate wells.

-

Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding 20 µL of a pre-warmed mixture of Z-Gly-Gly-Arg-AMC and CaCl2 solution.

-

Immediately place the plate in the reader and measure fluorescence kinetically for 60-90 minutes.

Data Analysis: The fluorescence data is converted to thrombin concentration using the calibrator. Key parameters derived from the resulting thrombogram include:

-

Lag Time: Time to the start of thrombin generation.

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).

-

Peak Thrombin: The maximum thrombin concentration.

-

Time to Peak: The time taken to reach the peak thrombin concentration.

Urokinase Activity Assay

This assay quantifies the enzymatic activity of urokinase in various samples.

Materials:

-

Sample containing urokinase (e.g., cell lysate, purified enzyme)

-

Z-Gly-Gly-Arg-AMC solution

-

Urokinase standard

-

Assay buffer (e.g., Tris-HCl)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare a standard curve using the urokinase standard.

-

Add 50 µL of sample or standard to the wells of the microplate.

-

Add 50 µL of Z-Gly-Gly-Arg-AMC solution to all wells to start the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence intensity at various time points or kinetically.

Data Analysis: The rate of increase in fluorescence is proportional to the urokinase activity. The activity in the unknown samples is calculated by comparing their reaction rates to the standard curve.

Workflow for Enzyme Inhibition Screening

Z-Gly-Gly-Arg-AMC is also a valuable tool for screening potential inhibitors of serine proteases.

Purity Considerations for Z-Gly-Gly-Arg-AMC in Protease Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate Z-Gly-Gly-Arg-AMC (Carbobenzoxy-glycyl-glycyl-L-arginine-7-amino-4-methylcoumarin) is a widely utilized tool for the sensitive detection of trypsin-like serine protease activity. Its application spans fundamental research in enzymology to high-throughput screening in drug discovery. The cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC) by proteases such as urokinase, thrombin, and trypsin results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity.[1]

The accuracy and reproducibility of kinetic data derived from assays employing Z-Gly-Gly-Arg-AMC are critically dependent on the purity of the substrate. The presence of impurities can lead to erroneous kinetic parameters, false positives or negatives in inhibitor screening, and a general lack of reproducibility. This guide provides a comprehensive overview of the key purity considerations for Z-Gly-Gly-Arg-AMC, methods for its analysis, and the potential impact of impurities on experimental outcomes.

The Impact of Purity on Enzyme Kinetics

The purity of Z-Gly-Gly-Arg-AMC directly influences the apparent Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Impurities can act as inhibitors or alternative substrates, or they may not interact with the enzyme at all but still affect the accurate determination of the active substrate concentration.

Potential Impurities in Z-Gly-Gly-Arg-AMC Synthesis:

Z-Gly-Gly-Arg-AMC is typically synthesized via Solid-Phase Peptide Synthesis (SPPS).[2] This process, while efficient, can introduce several types of impurities:

-

Truncated or Deletion Sequences: Incomplete coupling reactions can lead to peptides lacking one or more amino acids (e.g., Z-Gly-Arg-AMC). These may or may not be substrates for the target enzyme.[3]

-

Incompletely Deprotected Peptides: Residual protecting groups on the arginine side chain can affect substrate binding and cleavage.

-

Diastereomers: Racemization of amino acids during synthesis can result in stereoisomers that may not be recognized by the enzyme.[3]

-

Residual Reagents and Solvents: Trifluoroacetic acid (TFA), used for cleavage from the resin, is a common impurity.[4] TFA can alter the pH of the assay and in some cases directly affect enzyme activity.[5]

-

Oxidized or Modified Peptides: Amino acid side chains can be susceptible to oxidation or other modifications during synthesis and storage.[3]

Quantitative Impact of Impurities:

The presence of a competitive inhibitor as an impurity will lead to an apparent increase in the Km, making the enzyme appear to have a lower affinity for the substrate. Conversely, an impurity that is also a substrate, particularly one with a higher affinity or turnover rate, can lead to complex and misleading kinetic profiles. A non-reactive impurity that absorbs at the excitation or emission wavelengths can interfere with the fluorescence signal.

Below is a summary of the theoretical impact of a competitive inhibitor impurity on the apparent kinetic parameters of an enzyme.

| Purity of Z-Gly-Gly-Arg-AMC | % Competitive Inhibitor Impurity | Apparent Km (Relative to Pure Substrate) | Apparent Vmax (Relative to Pure Substrate) |

| >99% | <1% | ~1.0 | 1.0 |

| 95% | 5% | >1.0 | 1.0 |

| 90% | 10% | >>1.0 | 1.0 |

This table provides a conceptual representation. The actual impact will depend on the Ki of the inhibitory impurity.[6][7]

Experimental Protocols

Purity Assessment of Z-Gly-Gly-Arg-AMC by HPLC and Mass Spectrometry

Objective: To determine the purity of a Z-Gly-Gly-Arg-AMC sample and identify potential impurities.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is typically used.[8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[8]

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.[8]

-

Detection: UV absorbance at 220 nm (for the peptide backbone) and fluorescence detection with excitation at 360-380 nm and emission at 440-460 nm (for AMC-containing species).[7]

-

Purity Calculation: Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

-

Mass Analyzer: A Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometer provides high-resolution mass data for accurate mass determination.[9]

-

Analysis: The sample is infused or analyzed via LC-MS. The observed mass-to-charge ratio (m/z) of the main peak should correspond to the theoretical mass of Z-Gly-Gly-Arg-AMC (C₂₈H₃₃N₇O₇, MW: 579.6 g/mol ).[1] Impurities will appear as additional peaks with different m/z values, which can be used to infer their identity (e.g., a deletion sequence would have a lower mass).

-

Urokinase Activity Assay

Objective: To measure the enzymatic activity of urokinase using Z-Gly-Gly-Arg-AMC.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES, 0.1% Brij-35, pH 7.5.

-

Urokinase Stock Solution: Prepare a stock solution of human urokinase in assay buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Gly-Gly-Arg-AMC in DMSO.

-

Standard: 7-Amino-4-methylcoumarin (AMC) for generating a standard curve.

-

-

Assay Procedure:

-

Prepare a standard curve of AMC in assay buffer.

-

In a 96-well black plate, add 50 µL of assay buffer to each well.

-

Add varying concentrations of urokinase to the sample wells.

-

Prepare a substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Measure the fluorescence intensity immediately and at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation at 350-380 nm and emission at 440-460 nm.[10]

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Determine the urokinase activity by comparing the reaction rates to the AMC standard curve.

-

Thrombin Inhibition Assay

Objective: To screen for potential thrombin inhibitors using Z-Gly-Gly-Arg-AMC.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100.[11]

-

Thrombin Working Solution: Prepare a solution of thrombin in assay buffer (e.g., 4 nM).[11]

-

Substrate Working Solution: Prepare a solution of Z-Gly-Gly-Arg-AMC in assay buffer (e.g., 50 µM).

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test inhibitor solutions.

-

Add the thrombin working solution to each well and incubate for 15 minutes at 25°C.[11]

-

Initiate the reaction by adding the substrate working solution to each well.

-

Measure the fluorescence intensity every 3 minutes for 30 minutes using a fluorescence plate reader (Ex/Em = 360/465 nm).

-